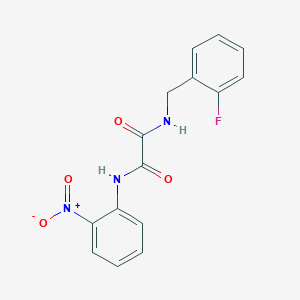

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of both fluorobenzyl and nitrophenyl groups attached to the oxalamide core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which subsequently reacts with oxalyl chloride to form the final oxalamide product. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Reduction: N1-(2-fluorobenzyl)-N2-(2-aminophenyl)oxalamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 2-fluorobenzylamine and 2-nitrobenzoic acid

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid is an organic compound with a sulfonamide group, a nitro group, a dimethylamino group attached to a benzene ring, and an acetic acid moiety. This compound has applications in medicinal chemistry, materials science, and biological studies.

Medicinal Chemistry

2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid can be employed as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science

The unique functional groups in 2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid make it suitable for developing advanced materials with specific properties.

Biological Studies

This compound can be used to understand the interactions of sulfonamide-containing compounds with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic the structure of natural substrates, potentially allowing the compound to inhibit enzymes or receptors involved in various biological pathways.

Mecanismo De Acción

The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorobenzyl group may interact with hydrophobic pockets in target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-fluorobenzyl)-N2-(2-chlorophenyl)oxalamide

- N1-(2-fluorobenzyl)-N2-(2-aminophenyl)oxalamide

- N1-(2-fluorobenzyl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both fluorobenzyl and nitrophenyl groups, which impart distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N1-(2-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy and treatment of neglected tropical diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorobenzyl group and a nitrophenyl moiety, which contribute to its biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C15H12F N3O3

- CAS Number : 941940-85-8

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting tumor growth and proliferation.

- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

- Nitro Group Activity : The presence of the nitro group is significant as it has been shown to enhance antileishmanial and antitrypanosomal activities in related compounds, suggesting similar potential for this compound .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on nitrosoureas have shown their effectiveness against murine tumors like B16 melanoma and Lewis lung carcinoma . This suggests that this compound may possess comparable properties.

Antileishmanial and Antitrypanosomal Activities

The compound's structural features, particularly the nitro and halogen substitutions, are associated with enhanced biological activity against neglected tropical diseases such as leishmaniasis and Chagas disease. These activities are critical given the limitations of current treatments that often face issues with resistance and side effects .

Table 1: Comparative Biological Activity of Related Compounds

| Compound | Activity Type | IC50/EC50 Values | References |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Nitro-containing derivatives | Antileishmanial | < 10 µM | |

| Chloro- and fluoro-substituted compounds | Antitrypanosomal | < 5 µM |

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound is not extensively studied, related compounds indicate a need for further investigation into absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, toxicity studies are crucial given the potential for adverse effects associated with nitro-containing compounds .

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c16-11-6-2-1-5-10(11)9-17-14(20)15(21)18-12-7-3-4-8-13(12)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPQKLLTJFFOTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.